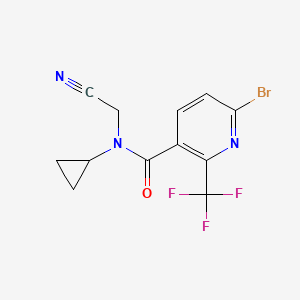

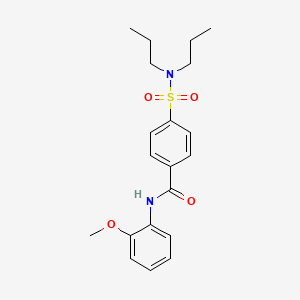

![molecular formula C9H20ClNO B3003047 (2R)-2-[(叔丁氧基)甲基]吡咯烷盐酸盐 CAS No. 2126143-43-7](/img/structure/B3003047.png)

(2R)-2-[(叔丁氧基)甲基]吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

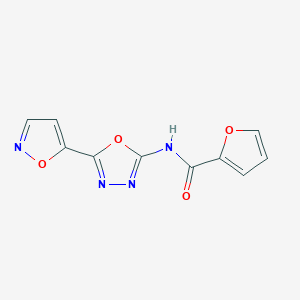

The compound "(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride" is a chiral pyrrolidine derivative that is of interest in the field of synthetic organic chemistry. Pyrrolidine derivatives are often used as intermediates in the synthesis of various pharmacologically active compounds and have been the subject of numerous studies due to their relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and the use of chiral auxiliaries to achieve the desired stereochemistry. For example, the synthesis of a related compound, (2R,3S)-2-[(1S)-3-(benzyloxy)-1-(tert-butyldimethylsilyloxymethyl)propyl]-3-phenylhexahydropyridine, was achieved in nine steps using chiral auxiliaries for stereocontrol . Another study describes a general method for asymmetric synthesis of 2-substituted pyrrolidines, which could potentially be applied to the synthesis of "(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride" .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial for their biological activity and interactions with other molecules. For instance, the crystal structure of a related compound, (2S,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-2-(2′-methylallyl)-4-methylproline methyl ester, was determined to have an envelope conformation of the pyrrolidine ring . Similarly, the absolute structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined using diffraction and theoretical calculations .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including reductive cyclization, deprotection, and metathesis reactions. For example, reductive cyclization of gamma-chloro-N-tert-butanesulfinyl ketimines was used to synthesize N-tert-butanesulfinyl-2-substituted pyrrolidines . The metathesis reaction of bis(tetrahydrofuran)lithium 2,5-di(tert-butyl)pyrrolide with tris(trimethylsilyl)-methylzinc chloride resulted in a compound with a pyrrolide ligand bridging zinc atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. For instance, the presence of tert-butyl groups can increase the steric bulk and affect the compound's reactivity and physical properties . The stability of pyrrolidine nitroxides to reduction was also studied, which is important for their potential use in biological systems .

科学研究应用

1. 晶体学和配位化学

相关的吡咯烷衍生物的对映纯配位性质在晶体学中具有重要意义。王和英格勒特 (2019) 对类似化合物 (2S)-甲基 (Z)-5-(2-叔丁氧基-1-氰基-2-氧代乙叉基)吡咯烷-2-羧酸酯的研究揭示了其作为阳离子的对映纯配位配体的作用。尽管共振散射最小,但其绝对结构仍使用衍射、圆二色光谱和理论计算确定 (Wang & Englert, 2019).

2. 吡咯烷氮杂糖的合成

吡咯烷衍生物在吡咯烷氮杂糖的合成中起着至关重要的作用,吡咯烷氮杂糖在药物化学中很重要。黄培强 (2011) 报道了一种使用源自 (2R)-2-[(叔丁氧基)甲基]吡咯烷盐酸盐的化合物有效合成吡咯烷氮杂糖关键中间体的方法 (Huang, 2011).

3. 增强认知的特性

对 2-甲基-3-(2(S)-吡咯烷基甲氧基)吡啶(一种相关的吡咯烷衍生物)的研究显示出对认知增强的积极作用。林等人 (1997) 探讨了它在大鼠和灵长类动物模型中的用途,注意到其激活外周神经节型受体的倾向降低,表明在治疗认知障碍方面具有潜在应用 (Lin et al., 1997).

4. 抗氧化应用

含有空间位阻酚片段的吡咯烷衍生物表现出有趣的氧化还原特性。奥西波娃等人 (2011) 发现这些衍生物会发生不可逆氧化,形成稳定的苯氧基自由基,表明它们作为抗氧化剂的潜力 (Osipova et al., 2011).

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZOGCBGYVDNTR-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H]1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3002968.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)

![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)